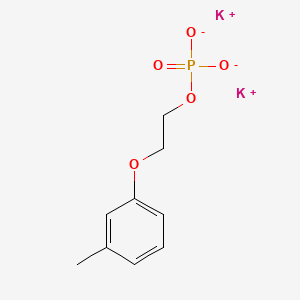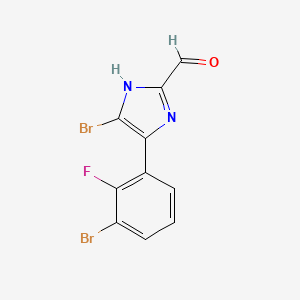
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022739 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD33022739 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The compound is formed through a series of reactions involving the combination of specific precursors under controlled conditions.
Reaction Conditions: The reactions often require precise temperature control, pH adjustments, and the use of catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of MFCD33022739 involves large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Chemical Reactions Analysis
MFCD33022739 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently. .
Scientific Research Applications
MFCD33022739 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, investigating its effects on different biological pathways and its efficacy in treating various diseases.
Industry: In industrial applications, MFCD33022739 is used in the production of specialty chemicals, pharmaceuticals, and other high-value products
Mechanism of Action
The mechanism by which MFCD33022739 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and gene expression, ultimately influencing cellular functions and physiological responses
Comparison with Similar Compounds
MFCD33022739 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those used in similar applications or possessing comparable reactivity.
Properties
Molecular Formula |
C10H5Br2FN2O |
|---|---|
Molecular Weight |
347.97 g/mol |
IUPAC Name |
5-bromo-4-(3-bromo-2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5Br2FN2O/c11-6-3-1-2-5(8(6)13)9-10(12)15-7(4-16)14-9/h1-4H,(H,14,15) |
InChI Key |
QKOAFZHOOAMEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



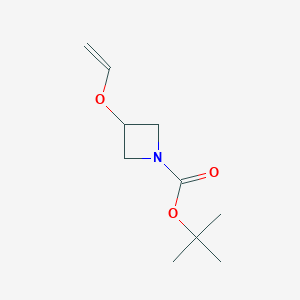
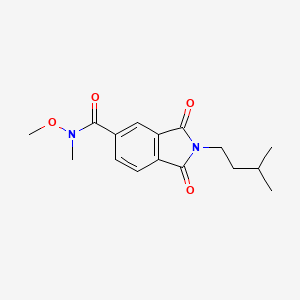

![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)

![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)
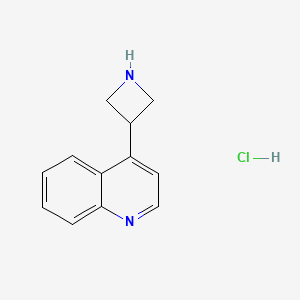
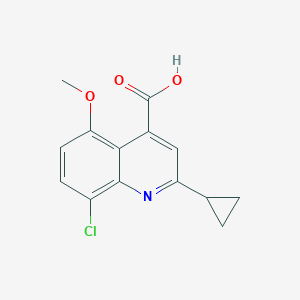
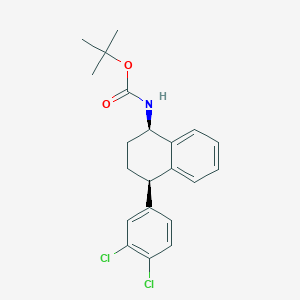
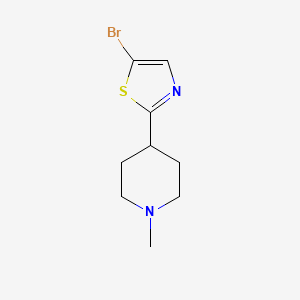
![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
